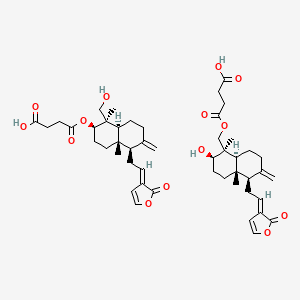

Dehydroandrographolide succinic acid ester

説明

Dehydroandrographolide succinic acid ester is a derivative of andrographolide, a major bioactive compound found in the medicinal herb Andrographis paniculata. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-viral, and immunomodulatory effects .

特性

CAS番号 |

134418-29-4 |

|---|---|

分子式 |

C48H64O14 |

分子量 |

865.0 g/mol |

IUPAC名 |

4-[[(1R,2R,4aS,5R,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;4-[[(1R,2R,4aS,5R,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/2C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27;1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h2*5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b2*16-5+/t2*17-,18+,19-,23+,24+/m11/s1 |

InChIキー |

XKBVRUZEZCXYTN-RXHKLUBKSA-N |

異性体SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O.C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |

正規SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O.CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dehydroandrographolide succinic acid ester typically involves the esterification of andrographolide with succinic anhydride. The reaction is catalyzed by pyridine and carried out under nitrogen protection at a temperature of 80°C for approximately 10 hours. The resulting product is then crystallized using water and purified through filtration .

Industrial Production Methods

In industrial settings, the production of dehydroandrographolide succinic acid ester involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents such as ethanol or acetone in a mixed solution system to enhance the solubility and yield of the final product .

化学反応の分析

Types of Reactions

Dehydroandrographolide succinic acid ester undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Oxidation: Conversion to oxidized derivatives.

Reduction: Reduction to form reduced analogs.

Substitution: Substitution reactions with nucleophiles.

Common Reagents and Conditions

Esterification: Succinic anhydride and pyridine as a catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Esterification: Dehydroandrographolide succinic acid ester.

Oxidation: Oxidized derivatives of dehydroandrographolide.

Reduction: Reduced analogs of dehydroandrographolide.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating immune responses and inhibiting viral replication.

Medicine: Explored for its therapeutic potential in treating viral infections, inflammation, and cancer.

Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements

作用機序

The mechanism of action of dehydroandrographolide succinic acid ester involves multiple pathways:

Anti-viral Activity: Inhibits viral replication by interfering with viral entry and fusion with host cells.

Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and inhibits inflammatory pathways.

Immunomodulatory Effects: Enhances the activity of cytotoxic T lymphocytes and stimulates the production of immune-regulatory cytokines

類似化合物との比較

Similar Compounds

14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective properties.

Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic effects.

14-deoxyandrographolide: Possesses immunomodulatory and anti-atherosclerotic activities.

Uniqueness

Dehydroandrographolide succinic acid ester stands out due to its enhanced bioactivity and solubility compared to its parent compound, andrographolide. The succinoylation process significantly improves its therapeutic potential, making it a valuable compound for drug development and clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。